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Introduction to Ixazomib Citrate

Ixazomib citrate (commercially known as Ninlaro) is a second-generation, reversible proteasome inhibitor

that has gained significant importance in oncology therapeutics, particularly for the treatment of relapsed or

refractory multiple myeloma. As the first oral proteasome inhibitor approved by the US FDA in 2015,

ixazomib offers considerable advantages in terms of patient convenience and adherence compared to

intravenously administered alternatives. Chemically, ixazomib is a dipeptidyl boronic acid derivative with

the systematic name B-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid,

while the citrate ester form (ixazomib citrate) serves as a prodrug that rapidly hydrolyzes to the active

boronic acid form (ixazomib) under physiological conditions [1]. The chemical formula for ixazomib is

C₁₄H₁₉BCl₂N₂O₄, with a molecular weight of approximately 361.03 g/mol [2].

The pharmacological activity of ixazomib centers on its selective, reversible inhibition of the β5 subunit of

the 20S proteasome, specifically targeting the chymotrypsin-like proteolytic site with a half-maximal

inhibitory concentration (IC₅₀) of 3.4 nmol/L [2]. This inhibition disrupts cellular protein homeostasis,

leading to accumulation of polyubiquitinated proteins and ultimately inducing apoptosis in multiple

myeloma cells. From a pharmaceutical development perspective, understanding the stability profile of

ixazomib citrate is paramount for ensuring product quality, safety, and efficacy throughout its shelf life.
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Forced degradation studies play a critical role in this process by identifying potential degradation products,

elucidating degradation pathways, and validating analytical methods capable of detecting degradation

impurities under various stress conditions [3] [4].

Degradation Pathways and Impurities

Primary Degradation Pathways

Forced degradation studies of ixazomib have revealed two principal degradation pathways that

significantly impact the stability of the drug substance, particularly in solution formulations. The first major

pathway involves oxidative deboronation, where the boronic acid functional group (-B(OH)₂) is

susceptible to oxidative cleavage, especially under conditions involving peroxides or molecular oxygen. This

pathway represents a critical vulnerability in the ixazomib structure, as the boron atom is essential for

proteasome inhibitory activity. The second predominant pathway is hydrolytic degradation, specifically

the cleavage of the amide bond connecting the dipeptidic portion of the molecule to the 2,5-dichlorobenzoyl

group. This reaction is particularly favored under alkaline conditions but proceeds at measurable rates even

at neutral pH [3].

Additional degradation pathways include photolytic degradation when ixazomib solutions are exposed to

UV light, though the solid-state drug substance demonstrates considerably better photostability. The

degradation kinetics of ixazomib in solution generally follows first-order kinetics across various stress

conditions, including acidic, neutral, alkaline, and UV-mediated degradation. This consistent kinetic behavior

facilitates the prediction of degradation rates under standard storage conditions and allows for more accurate

estimation of shelf life [3]. It is noteworthy that the solid-state form of ixazomib citrate exhibits markedly

superior stability compared to solution forms, showing relative resistance to heat (70°C), heat/humidity

(70°C/75% RH), and UV irradiation for at least 24 hours [3].

Identified Degradation Products

The systematic forced degradation of ixazomib has led to the identification of several key degradation

impurities, which have been characterized using high-resolution mass spectrometry (HRMS) and other
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analytical techniques:

Impurity A: This impurity results from oxidative deboronation of the ixazomib structure, generating
a derivative that lacks the boronic acid functionality. The formation of this impurity is particularly

prominent under oxidative stress conditions [3].
Impurity B: Formed through hydrolytic cleavage of the amide bond, this impurity consists of the

2,5-dichlorobenzoyl-glycine fragment. This pathway is especially significant under alkaline conditions
but occurs at measurable rates across the pH spectrum [3].

Impurity C: This degradation product arises from a more complex degradation pathway potentially
involving multiple hydrolytic steps followed by rearrangement. The exact structure has been

confirmed through comparison with synthetically derived reference standards [3].
Additional impurities: Other identified impurities include 2,5-dichloro-N-(2-((1-hydroxy-3-
methylbutyl)amino)-2-oxoethyl)benzamide, N-(2,5-dichlorobenzoyl)glycine, and N-(2-amino-2-
oxoethyl)-2,5-dichlorobenzamide [4].

The formation of these degradation products is influenced by multiple factors, including pH, temperature,

light exposure, and the presence of oxidizing agents. Understanding the structural characteristics and

formation pathways of these impurities is essential for developing robust analytical methods and appropriate

storage conditions to minimize their formation throughout the product lifecycle [3] [4].

Experimental Protocols for Forced Degradation Studies

Materials and Reagents

For conducting forced degradation studies on ixazomib citrate, the following materials and reagents are

recommended:

Ixazomib citrate reference standard of known high purity (typically ≥98%)
Hydrochloric acid (0.1 M to 1 M solutions for acid degradation)

Sodium hydroxide (0.1 M to 1 M solutions for alkaline degradation)
Hydrogen peroxide (3% to 30% solutions for oxidative degradation)

Appropriate buffer salts for preparing solutions at specific pH values (phosphate buffers for pH 3-8)
High-purity solvents including methanol, acetonitrile (UHPLC grade), and purified water

Reference standards of known degradation products (Impurities A, B, and C) when available for
method validation [3] [4]
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Sample Preparation Protocol

Stock Solution Preparation: Prepare a stock solution of ixazomib citrate at a concentration of 1.0

mg/mL in a suitable solvent such as methanol or acetonitrile. Ensure complete dissolution using mild

sonication if necessary.

Stress Condition Samples:

Acidic Degradation: Transfer 1 mL of stock solution to a 10 mL volumetric flask. Add 1 mL of
0.1 N HCl and dilute to volume with the appropriate solvent. Heat at 60°C for 24 hours [3].

Alkaline Degradation: Transfer 1 mL of stock solution to a 10 mL volumetric flask. Add 1 mL of
0.1 N NaOH and dilute to volume with the appropriate solvent. Heat at 60°C for 24 hours [3].

Oxidative Degradation: Transfer 1 mL of stock solution to a 10 mL volumetric flask. Add 1 mL
of 3% hydrogen peroxide and dilute to volume with the appropriate solvent. Allow to stand at

room temperature for 24 hours protected from light [3].
Photolytic Degradation: Expose solid ixazomib citrate and prepared solutions to UV light (e.g.,

365 nm) for 24 hours. For solution photostability, use quartz containers to ensure complete light
penetration [3].

Thermal Degradation: Expose solid ixazomib citrate to dry heat (70°C) and humid conditions
(70°C/75% relative humidity) for 24 hours [3].

Sample Quenching: After the prescribed stress period, immediately neutralize acid and base stressed

samples to pH 7.0 using NaOH or HCl as appropriate. Cool all heated samples to room temperature

before analysis.

Analysis Preparation: Dilute stressed samples as needed to achieve a final concentration within the

analytical method's linear range (typically 2.5-100 µg/mL for ixazomib) [3].

Control Samples

Prepare control samples following the same procedures but without applying stress conditions. Include

controls for each matrix and storage condition to distinguish between stress-induced degradation and

background changes.

Analytical Methodologies
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UHPLC-UV Method Parameters

The development of a robust UHPLC-UV method has been pivotal in the forced degradation studies of

ixazomib, allowing for the simultaneous quantification of the drug substance and its major degradation

products. The method parameters have been optimized to achieve baseline separation of ixazomib from its

primary degradation impurities within a reasonable runtime [3]:

Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm
particle size)

Mobile Phase A: 0.1% formic acid in water
Mobile Phase B: 0.1% formic acid in acetonitrile

Gradient Program:
0-2 min: 5% B

2-10 min: 5-95% B (linear gradient)
10-12 min: 95% B (hold)

12-12.1 min: 95-5% B (return to initial conditions)
12.1-15 min: 5% B (re-equilibration)

Flow Rate: 0.3 mL/min
Column Temperature: 40°C

Injection Volume: 2 µL
Detection Wavelength: 220 nm (for ixazomib and major degradation products)

Autosampler Temperature: 10°C

This method has been comprehensively validated for the simultaneous assay of ixazomib and its

degradation products across specific concentration ranges: 2.50-100.00 µg/mL for ixazomib; 0.75-60.00

µg/mL for Impurity A and B; and 1.25-60.00 µg/mL for Impurity C. The validation parameters including

specificity, accuracy, precision, linearity, and robustness have been established to meet International Council

for Harmonisation (ICH) guidelines [3].

High-Resolution Mass Spectrometry (HRMS)

For the structural elucidation of degradation products, HRMS has been employed as a complementary

technique to UHPLC-UV. The HRMS parameters typically include:

Ionization Source: Electrospray ionization (ESI) in positive mode

Mass Range: 100-1000 m/z
Resolution: >30,000 (to ensure accurate mass measurement)
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Source Temperature: 120°C

Desolvation Temperature: 350°C
Cone Gas Flow: 50 L/h

Desolvation Gas Flow: 800 L/h

The HRMS analysis enables the accurate mass determination of degradation products, facilitating the

proposal of potential structures based on mass fragmentation patterns. This technique is particularly valuable

for identifying unknown degradation products that may form under specific stress conditions but are not

available as reference standards [3].

Table 1: Optimized UHPLC-UV Method Parameters for Ixazomib Forced Degradation Studies

Parameter Specification Purpose/Rationale

Column C18 (100 mm × 2.1 mm, 1.7 µm) Optimal resolution with small particle size

Mobile Phase 0.1% formic acid in water (A) and

acetonitrile (B)

Enhanced peak shape and ionization

Gradient Program 5-95% B over 10 minutes Efficient separation of ixazomib and

impurities

Flow Rate 0.3 mL/min Balance between resolution and analysis

time

Column
Temperature

40°C Improved efficiency and reproducibility

Detection
Wavelength

220 nm Sensitive detection of ixazomib and

related compounds

Injection Volume 2 µL Suitable for concentration range without

overloading

Stability Data and Kinetic Parameters
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Quantitative Stability Assessment

The forced degradation studies of ixazomib have yielded comprehensive stability data across various stress

conditions, providing critical insights for formulation development and storage condition selection. The

stability profile demonstrates that ixazomib exhibits markedly different behavior in solution compared to

solid state, with solution degradation following apparent first-order kinetics under most stress conditions

[3].

In solution state, ixazomib displays pH-dependent stability, with maximum stability observed in acidic to

neutral conditions (pH 3-7). Under alkaline conditions (pH > 8), the degradation rate increases significantly,

primarily due to hydrolytic cleavage of the amide bond. The degradation is further accelerated at elevated

temperatures, with the Arrhenius relationship providing a good fit for predicting degradation rates at different

storage temperatures. The drug substance also demonstrates pronounced photosensitivity in solution,

necessitating protection from light during handling and storage [3].

In contrast, solid-state ixazomib citrate exhibits substantially better stability, showing no significant

degradation when exposed to heat (70°C), heat/humidity (70°C/75% RH), or UV light for 24 hours. This

differential stability between solution and solid states has important implications for the development of

pharmaceutical formulations, suggesting that lyophilized powders or solid dosage forms would offer superior

stability compared to oral solutions or suspensions [3].

Kinetic Parameters

The degradation kinetics of ixazomib have been systematically investigated under various stress conditions,

providing valuable data for predicting shelf life and optimizing storage conditions:

Table 2: Kinetic Parameters for Ixazomib Degradation Under Various Stress Conditions

Stress Condition
Degradation Rate
Constant (day⁻¹)

Half-life
(days)

Major Degradation
Products Formed

Degradation
Order

Acidic (0.1 N HCl,
60°C)

0.042 16.5 Impurity B, Impurity C First-order
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Stress Condition
Degradation Rate
Constant (day⁻¹)

Half-life
(days)

Major Degradation
Products Formed

Degradation
Order

Alkaline (0.1 N
NaOH, 60°C)

0.156 4.4 Impurity B, Impurity C First-order

Oxidative (3%
H₂O₂, RT)

0.089 7.8 Impurity A, Impurity B First-order

Photolytic (UV,
24 h)

0.120 5.8 Impurity A, Impurity C First-order

Thermal (Solid,
70°C)

Not significant >180 None detected -

Humidity (75%
RH, 70°C)

Not significant >180 None detected -

The kinetic data clearly demonstrates that ixazomib is most susceptible to alkaline hydrolysis and

photodegradation, with half-lives of less than one week under accelerated stress conditions. This

underscores the importance of pH control and light protection in formulation development. The oxidative

degradation proceeds at an intermediate rate, while the solid-state form demonstrates exceptional stability

against thermal and humidity stressors [3].

Experimental Workflow and Degradation Pathways

Forced Degradation Study Workflow

The systematic approach to forced degradation studies of ixazomib citrate involves a sequence of well-

defined steps from sample preparation through data interpretation. The following diagram illustrates the

comprehensive workflow:
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Figure 1: Experimental workflow for forced degradation studies of ixazomib citrate, illustrating the

sequential steps from sample preparation through stability assessment.
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Primary Degradation Pathways

The degradation of ixazomib citrate proceeds through two major pathways under various stress conditions.

The following diagram illustrates these primary routes and the resulting degradation products:

Ixazomib Citrate

Oxidative Degradation
(H₂O₂, UV Light)Primary Pathway

Hydrolytic Degradation
(Acidic/Alkaline Conditions)

Primary Pathway

Impurity A
(Oxidative Deboronation)

Forms

Impurity B
(Amide Bond Cleavage)

Forms

Impurity C
(Complex Hydrolysis)

Forms

Click to download full resolution via product page

Figure 2: Primary degradation pathways of ixazomib citrate under various stress conditions, showing the

formation of major degradation products.

Conclusion and Implications for Pharmaceutical
Development

The forced degradation studies of ixazomib citrate provide critical insights for the development of stable

pharmaceutical formulations. The finding that ixazomib undergoes predominant degradation through

oxidative deboronation and amide bond hydrolysis under specific stress conditions directly informs the

selection of appropriate formulation strategies and packaging configurations. The marked difference in

stability between solid and solution states strongly suggests that solid dosage forms represent the optimal

delivery system for this drug, with requirements for light-protective packaging and controlled humidity

environments during storage.

The development and validation of a MS-compatible UHPLC-UV method represents a significant

advancement in the analytical toolbox for ixazomib, enabling simultaneous quantification of the drug

substance and its major degradation products. This method provides the necessary selectivity and sensitivity

to monitor degradation products at levels consistent with regulatory requirements. Furthermore, the
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identification and characterization of major degradation products through HRMS facilitates the

understanding of degradation mechanisms and supports the development of robust control strategies.

The kinetic data derived from these studies enables science-based predictions of shelf life and supports the

establishment of appropriate storage conditions. The demonstration that ixazomib degradation follows first-

order kinetics under various stress conditions allows for the application of established kinetic models to

extrapolate accelerated stability data to long-term storage conditions. Collectively, these forced degradation

studies provide a comprehensive foundation for the development, manufacturing, and storage of ixazomib

citrate pharmaceutical products, ensuring consistent quality, safety, and efficacy throughout their shelf life.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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